
Bindarit
概述
准备方法
合成路线和反应条件
BINDARIT 可以通过多步合成过程来合成,该过程涉及在碱的存在下,1-苄基吲唑与 2-溴-2-甲基丙酸反应 . 反应条件通常包括将混合物加热至 55°C,持续 3 小时 . 使用核磁共振 (NMR) 光谱、高分辨率质谱 (HR-MS) 和元素分析等技术确认 this compound 的结构 .
工业生产方法
在工业环境中,通过优化反应条件来提高 this compound 的收率和纯度,从而实现 this compound 的生产。 This compound 在二甲基亚砜 (DMSO) 中的溶解度大于 16.2 mg/mL,这有利于它在各种制剂中的应用 . This compound 的储备液可以在 -20°C 下储存数月 .
化学反应分析
反应类型
BINDARIT 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成相应的氧化产物。
还原: 可以进行还原反应来修饰吲唑环结构。
常用试剂和条件
氧化: 可以使用常用的氧化剂,如高锰酸钾或过氧化氢。
还原: 使用还原剂,如硼氢化钠或氢化铝锂。
主要生成产物
科学研究应用
Anti-inflammatory Effects
Bindarit has demonstrated significant anti-inflammatory effects in various experimental models. It inhibits the production of MCP-1 and other related chemokines, which are pivotal in monocyte recruitment and differentiation.
Case Studies:
- Arthritis : In models of adjuvant-induced arthritis, this compound reduced inflammation and joint damage by lowering MCP-1 levels .
- Pancreatitis : this compound has shown protective effects in severe acute pancreatitis models by modulating inflammatory responses .
Neuroprotection
Recent studies have highlighted this compound's neuroprotective capabilities, particularly in conditions involving neuroinflammation.
Case Studies:
- Experimental Autoimmune Encephalomyelitis : this compound reduced symptoms and inflammation in this model of multiple sclerosis .
- Hydrocephalus : In a neonatal hydrocephalus model, this compound improved brain development by suppressing proinflammatory microglial activation .
Cardiovascular Applications
This compound’s role in cardiovascular health has been investigated due to its ability to inhibit neointima formation after vascular injury.
Case Studies:
- Vascular Injury Models : In rat models of carotid artery injury, this compound reduced neointima formation significantly without affecting re-endothelialization . This effect was associated with decreased levels of MCP-1 and reduced proliferation of vascular smooth muscle cells .
Atherosclerosis Treatment
Innovative delivery mechanisms have been developed to enhance this compound's efficacy in treating atherosclerosis.
Case Studies:
- Biomimetic Delivery Systems : A recent study successfully used yeast-derived microcapsules for targeted delivery of this compound to atherosclerotic plaques, demonstrating improved therapeutic outcomes by reducing MCP-1 levels and monocyte recruitment .
Comparative Data Table
作用机制
相似化合物的比较
BINDARIT 由于其对 MCP 合成的特异性抑制和广泛的抗炎活性,在吲唑衍生物中具有独特性 . 类似的化合物包括:
吲哚美辛: 一种非甾体类抗炎药 (NSAID),具有不同的分子靶点。
双氯芬酸: 另一种具有不同作用机制的 NSAID。
生物活性
Bindarit is a small molecule with significant anti-inflammatory properties, primarily known for its role as an inhibitor of monocyte chemotactic proteins (MCPs), particularly MCP-1. This compound has been investigated across various preclinical and clinical studies for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and neuroinflammatory disorders. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and clinical implications.
This compound exerts its biological effects primarily through the inhibition of MCP-1 and related chemokines, which play a critical role in the recruitment of monocytes to sites of inflammation. The compound has been shown to modulate several signaling pathways:
- Inhibition of NF-κB Pathway : this compound significantly reduces the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the expression of pro-inflammatory cytokines and chemokines like IL-12β and IL-8 in response to lipopolysaccharide (LPS) stimulation .
- Modulation of FABP4 Activity : Recent studies indicate that this compound interacts with fatty acid-binding protein 4 (FABP4), enhancing its expression and nuclear localization, which may influence peroxisome proliferator-activated receptor γ (PPARγ) signaling pathways .
- Impact on Kinase Signaling : this compound has been shown to activate p38 MAPK signaling in inflammatory models, which is crucial for mediating cellular responses to stress and inflammation .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits MCP-1 production in monocytic-macrophagic cells. For instance, treatment with this compound resulted in a significant reduction in MCP-1 mRNA levels in both Raw 264.7 cells and primary bone marrow-derived macrophages (BMDMs) .
In Vivo Studies
This compound's efficacy has been evaluated in various animal models:
- Chikungunya Virus-Induced Arthritis : In a mouse model, this compound administration led to reduced inflammation and clinical symptoms following Chikungunya virus infection, highlighting its potential as a therapeutic agent against viral-induced inflammatory conditions .
- Neuroinflammation Models : this compound has demonstrated neuroprotective effects by suppressing pro-inflammatory microglial activation in models of neonatal hydrocephalus, suggesting its utility in treating neurodevelopmental disorders .
Clinical Trials
A notable phase II double-blind randomized trial assessed the efficacy of this compound in preventing restenosis after percutaneous coronary intervention (PCI). The study involved 148 patients divided into three treatment groups receiving different doses of this compound or placebo. Results indicated no significant differences in late loss between the groups, although trends suggested potential benefits at higher doses .
Treatment Group | In-Segment Late Loss (ITT) | In-Stent Late Loss (ITT) |
---|---|---|
BND 600 mg | 0.54 | 0.74 |
BND 1200 mg | 0.52 | 0.74 |
Placebo | 0.72 | 1.05 |
Case Study 1: Chronic Pain Management
In an observational study conducted at two hospitals in India, patients treated with this compound reported significant reductions in chronic pain associated with inflammatory conditions. This suggests that this compound may offer a new avenue for managing chronic pain without the side effects commonly associated with traditional analgesics .
Case Study 2: Autoimmune Disorders
A case series involving patients with autoimmune encephalitis treated with this compound showed improvements in clinical symptoms and inflammatory markers. The modulation of MCPs was linked to decreased disease activity and improved neurological outcomes .
常见问题
Basic Research Questions
Q. What are the primary molecular mechanisms by which Bindarit exerts its anti-inflammatory effects?
this compound selectively inhibits monocyte chemoattractant proteins (MCPs), including MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8, by suppressing the canonical NFκB pathway. This involves reducing IκBα and p65 phosphorylation, inhibiting NFκB dimer activation, and blocking nuclear translocation and DNA binding . Key assays to validate this mechanism include:
- LPS-induced MCP-1 mRNA suppression in RAW 264.7 cells (e.g., 300 µM this compound pretreatment followed by LPS stimulation for 4 hours) .
- Electrophoretic mobility shift assays (EMSAs) to assess NFκB-DNA binding inhibition.
Q. What in vitro models are most suitable for studying this compound’s efficacy in inflammation?
Common models include:
- RAW 264.7 murine macrophages stimulated with LPS to measure MCP-1/2/3 mRNA suppression via qRT-PCR .
- Human peripheral blood mononuclear cells (PBMCs) treated with pro-inflammatory cytokines (e.g., TNF-α) to assess chemokine secretion (ELISA) and NFκB activation (western blot).
- Endothelial cell cultures to evaluate monocyte adhesion and transmigration under inflammatory conditions.
Q. What pharmacokinetic parameters should be prioritized in preclinical this compound studies?
Critical parameters include:
- Bioavailability : this compound’s oral absorption and plasma half-life in rodent models.
- Tissue distribution : Concentration in target organs (e.g., kidneys, liver) via HPLC or LC-MS.
- Metabolic stability : Cytochrome P450 enzyme interactions using liver microsomes.
- Dose conversion : Use body surface area (BSA) adjustments for interspecies extrapolation (see Table 1).
Table 1: Equivalent Dose Conversion for this compound in Animal Models
Species | Dose (mg/kg) | Human Equivalent Dose (HED, mg/kg) |
---|---|---|
Mouse | 200 | 16.2 |
Rat | 100 | 16.2 |
Rabbit | 50 | 9.1 |
Derived from BSA-based calculations . |
Q. Which animal models are validated for studying this compound’s therapeutic potential?
- Ovariectomized (OVX) mouse models : To assess CCL2/CCL7 suppression in bone loss .
- Unilateral ureteral obstruction (UUO) models : For evaluating renal fibrosis and MCP-1 inhibition.
- Collagen-induced arthritis (CIA) models : To study joint inflammation and cytokine profiles.
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s efficacy across different disease models?
Contradictions often arise from:
- Dose-dependent effects : Lower doses may fail to inhibit non-canonical NFκB pathways, while higher doses could induce off-target effects.
- Model-specific inflammation triggers : LPS-driven vs. cytokine-driven models may yield divergent MCP expression patterns.
- Temporal factors : MCP suppression kinetics (e.g., peak inhibition at 4–8 hours post-treatment) must align with endpoint measurements .
Methodological solutions :
Q. What strategies optimize in vivo dosing regimens for this compound in chronic inflammatory studies?
- Dose titration : Start with 50–200 mg/kg/day in rodents, adjusting based on plasma Cmax and trough levels.
- Combination therapy : Pair with statins or NSAIDs to enhance efficacy and reduce toxicity .
- Biomarker monitoring : Measure serum CCL2 levels and urinary MCP-1 to correlate dose with target engagement.
Q. How does this compound’s inhibition of non-canonical NFκB pathways influence its therapeutic profile?
While this compound primarily targets canonical NFκB, cross-talk with non-canonical pathways (e.g., p52/RelB) may occur in chronic inflammation.
- Experimental design : Compare wild-type and RelB-knockout mice to isolate pathway-specific effects.
- Transcriptomic analysis : Use RNA-seq to identify downstream genes regulated independently of p65 .
Q. What methodological considerations are critical when designing studies on this compound’s synergism with other anti-inflammatory agents?
- Additive vs. synergistic effects : Use Chou-Talalay combination index analysis.
- Sequential dosing : Pre-treatment with this compound may prime cells for secondary inhibitors (e.g., JAK/STAT blockers).
- Off-target profiling : Screen for unintended interactions using kinase assays or proteomics .
Q. How can researchers identify reliable biomarkers for this compound’s efficacy in clinical translation?
- Multi-omics integration : Combine transcriptomic (MCP-1/3/8), proteomic (serum CCL2), and metabolomic data.
- Cellular assays : Ex vivo PBMC responses to this compound in patient-derived samples.
- Machine learning : Train models on preclinical data to predict clinical outcomes .
Q. What are the long-term safety implications of this compound in chronic inflammatory models?
属性
IUPAC Name |
2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHORRSSURHQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156660 | |
Record name | Bindarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130641-38-2 | |
Record name | Bindarit [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130641382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bindarit | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bindarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BINDARIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ11LH711M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。